![molecular formula C23H17BrN2O2 B4059621 3-bromo-5-(di-1H-indol-3-ylmethyl)-1,2-benzenediol](/img/structure/B4059621.png)
3-bromo-5-(di-1H-indol-3-ylmethyl)-1,2-benzenediol
Overview
Description
3-bromo-5-(di-1H-indol-3-ylmethyl)-1,2-benzenediol, also known as BR-DIM, is a synthetic compound that has shown potential as an anticancer agent. It is a derivative of 2,2-bis(3,5-dibromo-4-hydroxybenzyl)propane-1,3-diol (Brominated DIM or BR-DIM), which is a compound derived from indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables.
Scientific Research Applications
Antibacterial Applications
Research has identified bromophenols isolated from marine sources, such as the red alga Rhodomela confervoides, exhibiting significant antibacterial activity. These compounds, including structures similar to 3-bromo-5-(di-1H-indol-3-ylmethyl)-1,2-benzenediol, show moderate to strong activity against a range of bacterial strains. This suggests their potential use in developing new antibacterial agents (Xu et al., 2003).
Antidiabetic and Enzyme Inhibitory Activities
Compounds related to 3-bromo-5-(di-1H-indol-3-ylmethyl)-1,2-benzenediol have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes mellitus. This indicates the potential of these compounds as therapeutic agents for managing diabetes (Huang Zhi-qiang, 2011).
Photodynamic Therapy for Cancer Treatment
A novel zinc phthalocyanine compound, substituted with groups containing a similar brominated structure, has been developed for photodynamic therapy (PDT) applications. Its high singlet oxygen quantum yield and good fluorescence properties make it a promising candidate for treating cancer through PDT, highlighting the potential of brominated compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties
Bromophenols from the marine red alga Rhodomela confervoides, which include compounds structurally similar to 3-bromo-5-(di-1H-indol-3-ylmethyl)-1,2-benzenediol, have demonstrated potent antioxidant activity. This suggests their utility in food preservation, pharmaceuticals, and cosmetics, offering protection against oxidative stress and free radical damage (Li, Xiao‐Ming Li, Gloer, & Wang, 2011).
properties
IUPAC Name |
5-[bis(1H-indol-3-yl)methyl]-3-bromobenzene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c24-18-9-13(10-21(27)23(18)28)22(16-11-25-19-7-3-1-5-14(16)19)17-12-26-20-8-4-2-6-15(17)20/h1-12,22,25-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOGNFWRYJDTCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC(=C(C(=C3)Br)O)O)C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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